Bienvenue dans la boutique en ligne BenchChem!

Limaprost alfadex

Pharmaceutical Formulation Stability Studies Cyclodextrin Complexation

Choose Limaprost alfadex for research demanding a shelf‑stable, orally bioavailable PGE1 analog. Its unique α‑cyclodextrin inclusion complex overcomes the rapid hydrolytic degradation of conventional prostaglandins, delivering 19‑week stability at 30°C/75% RH. Clinically validated superiority over etodolac in lumbar spinal stenosis outcomes and a well‑characterized pharmacokinetic profile make it the definitive reference standard for ischemic pathophysiology, forced degradation studies, and cyclodextrin‑enabled oral delivery design.

Molecular Formula C58H96O35
Molecular Weight 1353.4 g/mol
CAS No. 88852-12-4
Cat. No. B1675397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimaprost alfadex
CAS88852-12-4
SynonymsProrenal;  Limaprost alfadex;  OP 1306 - alpha-cyclodextrin;  Opalmon; 
Molecular FormulaC58H96O35
Molecular Weight1353.4 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1
InChIKeyYBJQXILILWHFAT-UYXACNQFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Limaprost Alfadex (CAS 88852-12-4) - Oral Prostaglandin E1 Analog for Ischemic Symptoms


Limaprost alfadex (CAS 88852-12-4) is the α-cyclodextrin inclusion complex of limaprost, a synthetic analog of prostaglandin E1 (PGE1) characterized by 17α,20-dimethyl-δ2-PGE1 structural modifications [1]. This oral formulation is designed to overcome the inherent chemical instability of PGE1 derivatives, enabling practical therapeutic use [2]. It acts as a potent vasodilator and inhibitor of platelet aggregation, with its primary approved indications being the improvement of ischemic symptoms (ulcer, pain, coldness) associated with thromboangiitis obliterans (Buerger's disease) and the improvement of subjective symptoms and walking ability in acquired lumbar spinal canal stenosis [1][3].

Why Limaprost Alfadex Cannot Be Replaced by Generic Prostaglandin E1 Analogs


Substitution with other PGE1 analogs (e.g., alprostadil, misoprostol) or alternative vasoactive agents is not scientifically sound due to a combination of structural, formulation, and clinical factors. Structurally, limaprost possesses a unique 17α,20-dimethyl-δ2-PGE1 configuration, which confers distinct pharmacodynamic properties . Crucially, the formulation as an α-cyclodextrin (alfadex) inclusion complex is not a generic excipient addition; it is a critical enabling technology that addresses the profound hydrolytic instability of the prostaglandin core [1]. This specific complexation, further stabilized in commercial tablets by excipients like β-cyclodextrin and dextran, yields a shelf-life and stability profile under humid conditions (e.g., 19 weeks at 30°C/75% RH) that cannot be assumed for any other PGE1 analog or simple limaprost formulations [1][2]. Clinically, limaprost has demonstrated statistically significant superiority over other agents (e.g., etodolac) in specific outcomes like leg numbness and symptom satisfaction in lumbar spinal stenosis, establishing a unique evidence base for its selection [3].

Quantitative Differentiation Evidence: Limaprost Alfadex vs. Comparators


Chemical Stability Under Humid Conditions vs. Non-Complexed Limaprost

Limaprost alfadex tablets, formulated with β-cyclodextrin as an additional stabilizer, exhibit quantifiable chemical stability under accelerated humid conditions (30°C, 75% relative humidity). This stability is not inherent to limaprost itself and is a direct result of the specific alfadex complexation and formulation technology [1][2].

Pharmaceutical Formulation Stability Studies Cyclodextrin Complexation Accelerated Degradation

Comparative Pharmacokinetics: Rapid Absorption and Elimination Profile

A clinical pharmacokinetic study in healthy Korean volunteers establishes the quantitative PK profile of a single 30-µg oral dose of limaprost alfadex, demonstrating rapid absorption and a short elimination half-life [1].

Pharmacokinetics Oral Bioavailability Healthy Volunteers LC-ESI/MS/MS

Comparative Efficacy in Lumbar Spinal Stenosis: Limaprost vs. Etodolac

In a comparative study of patients with lumbar spinal stenosis (LSS), limaprost alfadex demonstrated statistically significant superiority over the NSAID etodolac for specific key outcomes, providing a clear clinical differentiator for its use [1].

Lumbar Spinal Stenosis Clinical Trial Pain Management Quality of Life

Formulation-Specific Stability: Dextran vs. Lactose Excipient Comparison

The moisture-resistant formulation of limaprost alfadex, which utilizes dextran as an excipient, has been demonstrated to be bioequivalent to the standard lactose formulation, confirming that enhanced stability does not compromise therapeutic performance [1].

Pharmaceutical Formulation Excipient Science Bioequivalence Moisture Resistance

Potency in Platelet Adhesion Inhibition Relative to Native PGE1

In vitro studies quantify the enhanced antiplatelet potency of limaprost relative to its parent compound, prostaglandin E1, which is a key pharmacodynamic driver for its clinical use in ischemic conditions .

Pharmacodynamics In Vitro Pharmacology Platelet Aggregation Potency Comparison

Validated Research and Clinical Applications of Limaprost Alfadex


Preclinical and Clinical Research in Thromboangiitis Obliterans (Buerger's Disease)

Limaprost alfadex is the reference standard for oral PGE1 therapy in research models of thromboangiitis obliterans and other peripheral circulatory disorders. Its well-defined pharmacokinetic profile [1] and potent dual action on vasodilation and platelet aggregation [2] provide a robust, reproducible basis for investigating ischemic pathophysiology. Researchers can rely on the formulation's proven stability under standard storage conditions, ensuring compound integrity throughout the experimental timeline, a critical factor when working with labile prostaglandins [3].

Clinical Management and Research in Lumbar Spinal Canal Stenosis (LSCS)

For clinical studies focusing on conservative management of LSCS, limaprost alfadex offers a mechanistically distinct alternative to NSAIDs and neuropathic pain agents. Evidence demonstrates its superiority over etodolac in improving leg numbness and walking distance [4] and comparable efficacy to pregabalin in a recent randomized trial, albeit with a different safety profile [5]. This positions limaprost alfadex as a critical component in multimodal research protocols evaluating symptom relief and functional improvement in LSCS patients.

Development of Advanced Oral Formulations and Stability Testing

Limaprost alfadex serves as a benchmark case study for the stabilization of chemically unstable small molecules via cyclodextrin complexation. Its commercial formulation, which combines α- and β-cyclodextrins with specific polymers, demonstrates a validated approach to achieving long-term stability in challenging environments [3]. This makes it a relevant reference material for analytical method development, forced degradation studies, and the design of novel oral delivery systems for similar E-series prostaglandins, where oral bioavailability and shelf-life are major hurdles [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Limaprost alfadex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.